BI-6C9 (N-[4-(4-aminophenyl)sulfanylphenyl]-4-[(4-methoxyphenyl)sulfonylamino]butanamide) is a synthetic compound initially developed as a BH3 interacting-domain death agonist (BID) inhibitor. [] It has garnered attention in scientific research for its role in inhibiting ferroptosis, a form of regulated cell death characterized by iron-dependent lipid peroxidation. []
BI-6C9 belongs to a class of compounds known as Bid inhibitors. It has been classified based on its structural properties and mechanism of action as an anti-apoptotic agent. The compound is synthesized from derivatives of phenylsulfanyl-phenylamine, showcasing its relevance in drug discovery for neuroprotective applications, especially in conditions associated with excitotoxicity and neurodegeneration .
The synthesis of BI-6C9 involves several key steps, primarily focusing on the formation of bi-dentate ligands that target Bid. The synthetic pathway includes:
The yield and purity of BI-6C9 can vary based on the specific conditions employed during synthesis, including temperature, reaction time, and solvent choice.
BI-6C9 participates in several significant chemical reactions relevant to its function:
These reactions underscore its potential therapeutic role in neuroprotection.
The mechanism by which BI-6C9 exerts its effects involves several key processes:
While specific physical and chemical properties such as melting point or solubility are not detailed in the sources, some inferred properties include:
These properties are essential for considering BI-6C9's formulation for therapeutic applications.
BI-6C9 shows promise in various scientific applications:
Bid (BH3-interacting domain death agonist) functions as a pivotal molecular switch connecting extrinsic death receptors to mitochondrial apoptosis pathways. This pro-apoptotic Bcl-2 family protein exists in an inactive cytosolic form until proteolytic cleavage (e.g., by caspase-8 or calpains) generates truncated Bid (tBid), which translocates to mitochondria. Upon integration into mitochondrial membranes, tBid oligomerizes with Bax/Bak proteins, inducing outer mitochondrial membrane permeabilization (MOMP). This event triggers the release of apoptogenic factors including cytochrome c (activating caspase-dependent apoptosis) and apoptosis-inducing factor (AIF), which drives caspase-independent DNA fragmentation [1] [2] [9]. In neuronal systems, Bid activation occurs within 5 hours post-glutamate exposure, preceding mitochondrial dysfunction and nuclear condensation [1] [2].
Conventional apoptosis therapeutics focus on caspase inhibition; however, many pathological contexts exhibit caspase-independent cell death. Glutamate-induced excitotoxicity in neurons exemplifies this phenomenon: although caspase-3 activation occurs, specific inhibitors (Z-VAD-FMK) fail to prevent cell death [1] [2]. Bid activation, however, remains essential through its facilitation of AIF release from mitochondria. AIF translocates to nuclei within minutes (~15 min) after mitochondrial accumulation, causing chromatin condensation independent of caspases [1] [2] [9]. This establishes Bid as a master regulator of caspase-independent lethality in neurodegeneration, cerebral ischemia, and other conditions where mitochondrial integrity governs cell survival. Pharmacological Bid inhibition thus represents a strategic approach to circumvent therapeutic limitations of caspase-targeted agents.
Table 1: Bid-Mediated Cell Death Pathways in Disease Models
Disease Context | Bid Activation Trigger | Key Downstream Effectors | Caspase Dependence |
---|---|---|---|
Glutamate Neurotoxicity | Glutamate-induced Ca²⁺ influx & ROS | AIF, cytochrome c | Independent [1] [2] |
Cerebral Ischemia | Oxygen-glucose deprivation | AIF, endonuclease G | Independent [3] [9] |
Ferroptosis | Erastin/RSL3-induced lipid ROS | AIF, mitochondrial fission | Independent [3] [4] |
Liver Injury | TNFα/Fas signaling | Cytochrome c, SMAC/DIABLO | Dependent/Independent [6] |
CAS No.: 572-32-7
CAS No.: 63697-61-0
CAS No.: 14127-68-5
CAS No.: 548-74-3
CAS No.: 41758-43-4
CAS No.: 571-72-2